molecular formula C9H18OSi B2720299 6-(Trimethylsilyl)hex-5-yn-1-ol CAS No. 103437-52-1

6-(Trimethylsilyl)hex-5-yn-1-ol

Cat. No.: B2720299
CAS No.: 103437-52-1
M. Wt: 170.327
InChI Key: ZLWMSSFYDZHCSZ-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hex-5-yn-1-ol is an organic compound with the molecular formula C9H18OSi and a molecular weight of 170.32 g/mol . It is characterized by the presence of a trimethylsilyl group attached to a hexyn-1-ol backbone. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)hex-5-yn-1-ol typically involves the reaction of hex-5-yn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Trimethylsilyl)hex-5-yn-1-ol is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)hex-5-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the alkyne functionality. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The alkyne functionality enables the compound to undergo addition reactions, forming new carbon-carbon bonds.

Comparison with Similar Compounds

  • Hex-5-yn-1-ol
  • 6-(Trimethylsilyl)hex-5-yn-1-one
  • 6-(Trimethylsilyl)hex-5-yn-1-amine

Comparison: 6-(Trimethylsilyl)hex-5-yn-1-ol is unique due to the presence of both the trimethylsilyl group and the alkyne functionality. This combination allows for selective reactions and the formation of complex molecules. Compared to hex-5-yn-1-ol, the trimethylsilyl group provides additional stability and reactivity. The compound also differs from 6-(Trimethylsilyl)hex-5-yn-1-one and 6-(Trimethylsilyl)hex-5-yn-1-amine in terms of the functional groups attached to the hexyn-1 backbone, leading to different reactivity and applications.

Properties

IUPAC Name

6-trimethylsilylhex-5-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMSSFYDZHCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Trimethylsilyl[6-(oxacyclohex-2-yloxy)]hex-1-yne (76 g, 300 mmol) and pyridinium p-toluenesulfonate (0.05 g) were heated at reflux in methanol (200 mL). After cooling the solvent was removed under reduced pressure, the residue was dissolved in methylene chloride and washed with water, brine and dried (MgSO4). Evaporation of the solvent under reduced pressure afforded a residue which was distilled (b.p. 96° C., 3 mm Hg) to give 37.6 g (64%) of the product.
Name
1-Trimethylsilyl[6-(oxacyclohex-2-yloxy)]hex-1-yne
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
64%

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